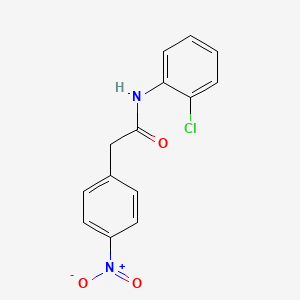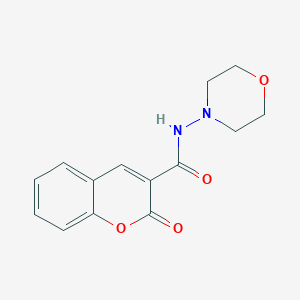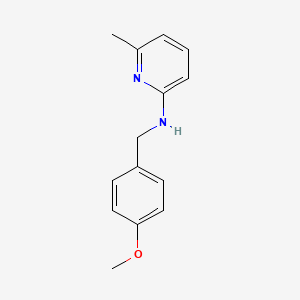
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide, also known as N-(2-chloro-4-nitrophenyl)acetamide or CNPA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CNPA has been studied for its potential as a pharmaceutical compound due to its ability to inhibit the activity of certain enzymes.
Applications De Recherche Scientifique
CNPA has been studied for its potential as a pharmaceutical compound, particularly as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes such as muscle contraction and cognitive function. By inhibiting AChE, CNPA has the potential to increase the levels of acetylcholine in the brain and improve cognitive function. CNPA has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Mécanisme D'action
CNPA inhibits AChE by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. CNPA has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), which are involved in the breakdown of neurotransmitters and other molecules in the body.
Biochemical and Physiological Effects
CNPA has been shown to have a variety of biochemical and physiological effects in the body. In addition to its ability to inhibit AChE, BuChE, and MAO, CNPA has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CNPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied, so there is a large body of literature on its properties and potential applications. However, there are also some limitations to its use. CNPA is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, CNPA has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on CNPA. One area of interest is the development of CNPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the study of CNPA's interactions with other molecules in the body, which could lead to a better understanding of its mechanisms of action and potential applications. Additionally, there is interest in developing new synthesis methods for CNPA that could make it easier to produce and study in the lab.
Méthodes De Synthèse
CNPA can be synthesized through a multistep process that involves the reaction of 2-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to yield CNPA. This synthesis method has been well-established and has been used in numerous studies to produce CNPA.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-3-1-2-4-13(12)16-14(18)9-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZWIUKHSSDWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)

![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)

![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)

![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

